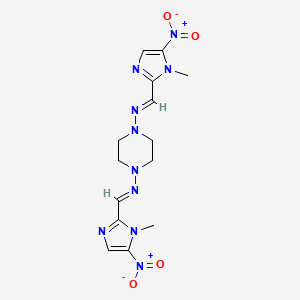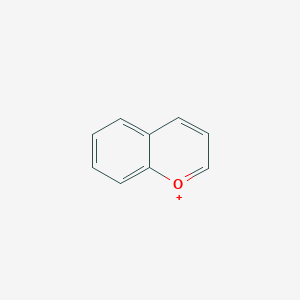
Chromenylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromenylium is a member of the class of chromenyliums that is chromene with a protonated oxygen.
Wissenschaftliche Forschungsanwendungen
Charge Transfer and Fluorescence Enhancement
Chromenylium-based fluorophores demonstrate significant potential in the field of charge transfer and fluorescence enhancement. A study revealed that this compound-based dyes interact with aniline, showing pH-dependent fluorescent responses. These interactions facilitate the evaluation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes. Certain this compound-indole hybrid dyes exhibited fluorescence changes with varying acidity levels. The dyes emitted in the 675–850 nm range upon excitation at 650 nm, indicating their potential in optical applications and as pH sensors (Xiao et al., 2016).
Probing Biological and Chemical Entities
This compound compounds have also been utilized as probes to detect various biological and chemical entities. For instance, a this compound-based fluorescent probe was developed for detecting sulfur dioxide (SO2) in living cells. This probe exhibited a remarkable fluorescence turn-on response and a large Stock shift, indicating its high selectivity and potential in biological and chemical sensing applications (Wu et al., 2018).
Sensing and Imaging Applications
This compound-cyanine hybrid compounds have been synthesized for sensing and imaging purposes. These compounds have been used as chemosensors for detecting copper ions and as near-infrared fluorescent probes for real-time detection of biological entities such as Hg2+ ions in living cells. These applications highlight the versatility of this compound compounds in chemical sensing and biological imaging, providing real-time and sensitive detection capabilities (Karaoğlu, 2020), (Jiao et al., 2019).
Eigenschaften
Molekularformel |
C9H7O+ |
|---|---|
Molekulargewicht |
131.15 g/mol |
IUPAC-Name |
chromenylium |
InChI |
InChI=1S/C9H7O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/q+1 |
InChI-Schlüssel |
JPBGLQJDCUZXEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[O+]2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=[O+]2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea](/img/structure/B1244605.png)
![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)
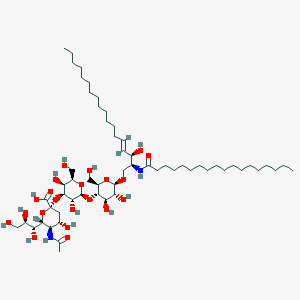

![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)
![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)



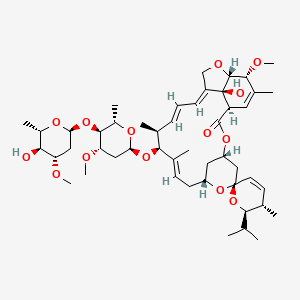
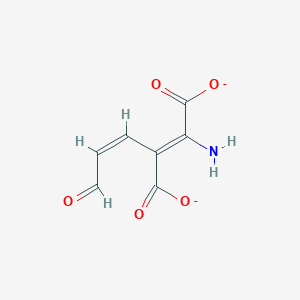
![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)

